3-(Trifluoromethyl)azetidin-3-ol

Catalog No.
S3318391
CAS No.
848392-24-5
M.F
C4H6F3NO
M. Wt
141.09
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Trifluoromethyl)azetidin-3-ol

CAS Number

848392-24-5

Product Name

3-(Trifluoromethyl)azetidin-3-ol

IUPAC Name

3-(trifluoromethyl)azetidin-3-ol

Molecular Formula

C4H6F3NO

Molecular Weight

141.09

InChI

InChI=1S/C4H6F3NO/c5-4(6,7)3(9)1-8-2-3/h8-9H,1-2H2

InChI Key

MTIONBCSUYRIEM-UHFFFAOYSA-N

SMILES

C1C(CN1)(C(F)(F)F)O

Canonical SMILES

C1C(CN1)(C(F)(F)F)O

Synthesis and Characterization:

3-(Trifluoromethyl)azetidin-3-ol (also known as 3-(CF3)azetidin-3-ol) is a heterocyclic compound containing a four-membered ring with one nitrogen atom (azetidine) and a hydroxyl group (-OH) and a trifluoromethyl group (-CF3) attached to the third carbon atom. Research efforts have been directed towards the development of efficient synthetic routes for this molecule. Studies have reported the synthesis of 3-(CF3)azetidin-3-ol through various methods, including ring-opening reactions, cycloaddition reactions, and enzymatic transformations. [, ]

Potential Biological Applications:

Research suggests that 3-(CF3)azetidin-3-ol possesses potential for various biological applications. Studies have investigated its activity as an inhibitor of enzymes involved in cholesterol biosynthesis, potentially making it a candidate for treating hypercholesterolemia. [] Additionally, research has explored its potential as an inhibitor of other enzymes, such as kinases, which are involved in various cellular processes, suggesting its potential role in cancer treatment. [] However, further research is necessary to fully understand its efficacy and safety profile for these applications.

3-(Trifluoromethyl)azetidin-3-ol is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group attached to the azetidine ring. The compound has the molecular formula C4H7F3N1O1C_4H_7F_3N_1O_1 and a molecular weight of approximately 177.55 g/mol. Its structural features contribute to its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making it an attractive candidate for drug development .

Typical of azetidine derivatives:

  • Nucleophilic Substitution: The azetidine nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Oxidation: This compound can be oxidized to yield corresponding ketones or carboxylic acids, expanding its utility in synthetic pathways .
  • Ring Opening: Under acidic or basic conditions, azetidine rings can open, leading to the formation of linear amines or other derivatives .

These reactions highlight the compound's versatility in organic synthesis.

The biological activity of 3-(trifluoromethyl)azetidin-3-ol is primarily linked to its potential as an intermediate in drug synthesis. Compounds with trifluoromethyl groups are often associated with increased biological activity due to their ability to enhance metabolic stability and bioavailability. Research indicates that azetidine derivatives can exhibit antimicrobial, anti-inflammatory, and analgesic properties, making them valuable in pharmaceutical applications .

Several methods have been developed for synthesizing 3-(trifluoromethyl)azetidin-3-ol:

  • Direct Synthesis from Azetidine Derivatives: This involves reacting azetidine derivatives with trifluoromethylating agents such as trifluoromethyltrimethylsilane under appropriate conditions.
  • Aziridine Ring Opening: Aziridines can be thermally isomerized to form azetidines, followed by functionalization with trifluoromethyl groups .
  • Multi-step Synthesis: More complex syntheses may involve multiple reaction steps, including protection and deprotection strategies, to achieve the desired trifluoromethylated azetidine .

These methods underscore the compound's synthetic accessibility and relevance in organic chemistry.

3-(Trifluoromethyl)azetidin-3-ol serves as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique properties make it suitable for:

  • Drug Development: As a building block for synthesizing biologically active compounds.
  • Pesticide Formulation: Due to its potential effectiveness in agricultural applications.
  • Material Science: In the development of new materials with specific properties related to fluorine chemistry .

Studies on the interactions of 3-(trifluoromethyl)azetidin-3-ol with biological targets have shown promising results. The trifluoromethyl group enhances interactions with enzymes and receptors, potentially leading to improved efficacy in therapeutic applications. Investigations into its binding affinity and selectivity against specific biological targets are ongoing, contributing to a deeper understanding of its pharmacological profile .

Several compounds share structural similarities with 3-(trifluoromethyl)azetidin-3-ol. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1,1,1,3,3,3-Hexafluoropropan-2-ol920-66-10.54
Azetidin-3-yl acetate 2,2,2-trifluoroacetate1356114-40-30.53
3,3,3-Trifluoropropan-1-amine hydrochloride2968-33-40.53
3-Methylazetidin-3-ol hydrochloride124668-46-80.65
tert-Butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate644970-36-50.51

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique trifluoromethyl substitution in 3-(trifluoromethyl)azetidin-3-ol distinguishes it from others by enhancing its lipophilicity and biological activity profile.

XLogP3

-0.1

Dates

Modify: 2023-08-19

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